Lithium tri-tert-butoxyaluminum hydride
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Overview
Description
Lithium tri-tert-butoxyaluminum hydride is a stable, mild reducing agent used in organic synthesis. It is known for its selective reduction capabilities, particularly in reducing aldehydes and ketones in the presence of esters . This compound is represented by the chemical formula LiAlH[OC(CH₃)₃]₃ and has a molecular weight of 254.27 g/mol .
Preparation Methods
The preparation of lithium tri(tert-butoxy)aluminum hydride involves several steps:
Synthesis of Lithium Hydride: Metal sodium, lithium chloride, and hydrogen react to form lithium hydride.
Synthesis of Lithium Aluminum Hydride: Lithium hydride reacts with aluminum chloride to produce lithium aluminum hydride.
Formation of Lithium Tri(tert-butoxy)aluminum Hydride: Lithium aluminum hydride reacts with tert-butanol in ether to yield lithium tri(tert-butoxy)aluminum hydride.
Chemical Reactions Analysis
Lithium tri-tert-butoxyaluminum hydride undergoes various types of chemical reactions:
Reduction: It is primarily used for the selective reduction of aldehydes, ketones, and acid chlorides For example, it reduces acid chlorides to aldehydes without further reducing the aldehyde to an alcohol.
Reagents and Conditions: Common reagents include tert-butanol and ether.
Major Products: The major products formed from these reactions include aldehydes, aldimines, and thiols.
Scientific Research Applications
Lithium tri-tert-butoxyaluminum hydride has several applications in scientific research:
Organic Synthesis: It is widely used in the selective reduction of various functional groups, making it valuable in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of steroidal ketones and other pharmaceutical intermediates.
Industrial Applications: It is employed in the production of agrochemicals and dyes.
Biological Research: It has applications in the reduction of imidoyl chlorides to aldimines, which are important intermediates in biological studies.
Mechanism of Action
The mechanism of action of lithium tri(tert-butoxy)aluminum hydride involves nucleophilic acyl substitution. The hydride ion from the compound attacks the carbonyl carbon of the substrate, leading to the formation of an intermediate, which then eliminates a leaving group to form the final reduced product . The bulky tert-butoxy groups help modulate the reactivity, ensuring selective reduction .
Comparison with Similar Compounds
Lithium tri-tert-butoxyaluminum hydride is compared with other reducing agents such as:
Lithium Aluminum Hydride (LiAlH₄): While LiAlH₄ is a more reactive reducing agent, lithium tri(tert-butoxy)aluminum hydride offers greater selectivity due to its bulkier tert-butoxy groups.
Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al): Red-Al is another selective reducing agent, but lithium tri(tert-butoxy)aluminum hydride is preferred for specific reductions due to its stability and mildness.
Lithium Tri-tert-butoxyaluminodeuteride: This compound is similar but contains deuterium, making it useful in isotopic labeling studies.
This compound stands out for its selective reduction capabilities and mild reactivity, making it a valuable tool in both academic and industrial research.
Properties
Molecular Formula |
C12H28AlLiO3 |
---|---|
Molecular Weight |
254.3 g/mol |
IUPAC Name |
lithium;hydride;tris[(2-methylpropan-2-yl)oxy]alumane |
InChI |
InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+3;+1;-1 |
InChI Key |
HCDSTARONIHDMB-UHFFFAOYSA-N |
Canonical SMILES |
[H-].[Li+].CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
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